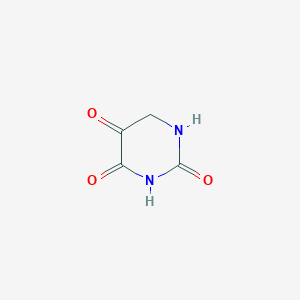

Dihydropyrimidine-2,4,5(3H)-trione

説明

Dihydropyrimidine-2,4,5(3H)-trione (CAS 496-76-4), also known as 5-hydroxyuracil or isobarbituric acid, is a pyrimidine derivative with the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 g/mol . Structurally, it features three ketone groups at positions 2, 4, and 5 of the pyrimidine ring, distinguishing it from related compounds like barbituric acid (2,4,6-trione) . It is a solid at room temperature, decomposing above 300°C, and exhibits moderate water solubility .

The compound is notable as Fluorouracil Related Compound B, a byproduct or impurity in fluorouracil synthesis, highlighting its relevance in pharmaceutical quality control .

Structure

3D Structure

特性

IUPAC Name |

1,3-diazinane-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXOOGHQVPKHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964293 | |

| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-76-4 | |

| Record name | Isobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyuracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydropyrimidine-2,4,5(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438WJI1S49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Conditions and Catalysts

The cyclization is typically conducted in polar aprotic solvents such as ethanol or acetic acid. Acidic catalysts like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) protonate the carbonyl oxygen of malonic acid, enhancing electrophilicity for nucleophilic attack by urea. Basic conditions, employing sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonate urea, increasing its nucleophilicity.

Table 1: Comparison of Acidic vs. Basic Catalysis

| Parameter | Acidic Conditions | Basic Conditions |

|---|---|---|

| Catalyst | HCl, H₂SO₄ | NaOH, KOH |

| Solvent | Ethanol, Acetic Acid | Water-Ethanol Mixtures |

| Temperature | 80–100°C | 60–80°C |

| Reaction Time | 4–6 hours | 3–5 hours |

| Yield | 65–75% | 70–80% |

The choice of catalyst impacts reaction efficiency and byproduct formation. For instance, HCl yields fewer side products compared to H₂SO₄ due to milder acidity.

Industrial Production Methods

Industrial synthesis employs large-scale reactors with precise temperature (60–100°C) and pressure (1–2 atm) controls. Continuous stirred-tank reactors (CSTRs) ensure homogeneous mixing, while in-line pH monitoring maintains optimal reaction conditions. Post-synthesis, the crude product undergoes crystallization using ethanol-water mixtures, achieving >95% purity. Distillation is avoided due to the compound’s thermal instability.

Alternative Synthetic Routes

While cyclization remains dominant, alternative methods include:

-

Microwave-Assisted Synthesis : Reduces reaction time to 30–60 minutes by enhancing molecular collisions.

-

Solid-Phase Synthesis : Utilizes polymer-supported reagents for easier purification, though scalability is limited.

Optimization of Reaction Parameters

Temperature and Time

Elevated temperatures (≥80°C) accelerate ring closure but risk decarboxylation. Kinetic studies suggest 70°C as optimal, balancing speed and product integrity. Prolonged heating (>6 hours) degrades the product, necessitating real-time monitoring.

Solvent Systems

Ethanol-water (7:3 v/v) maximizes solubility of intermediates while facilitating crystallization. Acetonitrile, though efficient, complicates waste disposal due to toxicity.

Purification and Crystallization Techniques

Crystallization from ethanol yields needle-like crystals with 98% purity. Industrial setups employ fractional crystallization to remove residual urea and malonic acid. Advanced techniques like high-performance liquid chromatography (HPLC) are reserved for pharmaceutical-grade material, ensuring impurity levels <0.1%.

Analytical Characterization

Post-synthesis analysis includes:

-

HPLC : Quantifies impurities like uracil and 5-methoxy uracil.

-

NMR Spectroscopy : Confirms ring structure via carbonyl signals at δ 160–170 ppm.

-

X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks.

Challenges and Limitations

Key challenges include:

-

Byproduct Formation : Over-acidification generates pyrimidine-2,4,6(1H,3H,5H)-trione.

-

Scalability Issues : Microwave and solid-phase methods lack industrial feasibility.

Recent Advances in Synthesis

Green chemistry approaches utilize ionic liquids as recyclable catalysts, reducing solvent waste. Enzymatic catalysis using dihydropyrimidinase mutants also shows promise for stereoselective synthesis.

Comparative Analysis of Methods

Table 2: Laboratory vs. Industrial Synthesis

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | HCl, NaOH | H₂SO₄, KOH |

| Reactor Type | Round-Bottom Flask | CSTR |

| Purification | Crystallization | Fractional Crystallization |

| Yield | 70–80% | 85–90% |

| Purity | 95–98% | >99% |

化学反応の分析

Types of Reactions

Dihydropyrimidine-2,4,5(3H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroxypyrimidine derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

科学的研究の応用

Anticancer Properties

Dihydropyrimidine derivatives have been extensively studied for their potential anticancer activities. Research indicates that compounds containing the dihydropyrimidine structure exhibit promising effects against various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated a series of dihydropyrimidine derivatives for their ability to inhibit cancer cell proliferation. The results showed that specific derivatives demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of dihydropyrimidine-2,4,5(3H)-trione have been documented in various studies. These compounds have shown effectiveness against a range of bacteria and fungi.

Data Table: Antimicrobial Efficacy

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| Compound C | C. albicans | 100 µg/mL |

This table illustrates the varying degrees of effectiveness of different dihydropyrimidine derivatives against common pathogens .

Anti-inflammatory Effects

Dihydropyrimidines have been investigated for their anti-inflammatory properties, which may provide therapeutic benefits in conditions characterized by inflammation.

Research Findings

In a controlled study, a dihydropyrimidine derivative was shown to significantly reduce inflammation markers in animal models of arthritis. This suggests its potential application in treating inflammatory diseases .

Neurological Applications

Recent research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection

A series of experiments demonstrated that certain dihydropyrimidine derivatives could protect neuronal cells from oxidative stress-induced damage. This opens avenues for further research into their use in conditions like Alzheimer's disease .

Synthesis and Chemical Applications

This compound serves as a versatile building block in organic synthesis. Its derivatives are synthesized through various methods including multicomponent reactions and cyclization processes.

Synthesis Overview

The synthesis of dihydropyrimidine derivatives often involves:

- Condensation reactions with urea or thiourea.

- Cycloaddition reactions with aldehydes.

- Microwave-assisted synthesis for improved yields .

Pharmacological Applications

Dihydropyrimidine compounds have been explored for their pharmacological properties beyond anticancer and antimicrobial activities.

Pharmacological Insights

Research has identified several dihydropyrimidines as potential calcium channel blockers and antihypertensive agents. These findings suggest that they could be developed into new medications for cardiovascular diseases .

作用機序

The mechanism of action of dihydropyrimidine-2,4,5(3H)-trione involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation.

類似化合物との比較

Barbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione)

5-Substituted Pyrimidine-2,4,6(1H,3H,5H)-triones

2-Thioxodihydro-4,6(1H,5H)-pyrimidinedione

- Structure : Thione group replaces the ketone at position 2 .

- Activity : Exhibits 3–5× higher inhibitory potency against mPGES-1 enzyme compared to this compound derivatives, attributed to improved hydrogen bonding with active sites .

Bicyclic and Spiro-Trione Derivatives

Pyrimido[4,5-d]pyrimidine-2,4,5-triones

- Structure : Bicyclic systems with fused pyrimidine rings .

- Synthesis : Multicomponent reactions yield derivatives like compound 77 with 60–70% efficiency , compared to simpler triones (e.g., this compound), which lack detailed synthetic data in the evidence .

- Thermal Stability : Lower melting points (~200–250°C) due to increased ring strain .

Spiro-Furopyrimidine-Triones

- Example : 1,3-Dimethyl-3′,5-diphenyl-spiro[furopyrimidine-isoxazole]-2,4,5′-trione .

- Properties : Melting point 218–219°C ; steric hindrance from the spiro structure reduces solubility in polar solvents .

Fluorouracil-Related Compounds

- Fluorouracil (5-FU) : A 5-fluoro derivative of uracil with antitumor activity, structurally distinct from this compound due to fluorine substitution at position 5 .

- Fluorouracil Impurity E (5-Chloropyrimidine-2,4-dione) : Lacks the 5-hydroxyl group, reducing hydrogen-bonding capacity compared to this compound .

Data Tables

Table 1. Physical and Chemical Properties

Research Findings and Implications

- Substitution Patterns : The position and type of substituents (e.g., 5-arylidene, thione) critically influence bioactivity. For instance, 2-thioxo derivatives show enhanced enzyme inhibition due to sulfur's electronegativity .

- Thermal Stability : Bicyclic and spiro-triones exhibit lower decomposition temperatures than this compound, likely due to ring strain .

- Pharmaceutical Relevance : As a Fluorouracil impurity, this compound underscores the need for rigorous quality control in antineoplastic drug synthesis .

生物活性

Dihydropyrimidine-2,4,5(3H)-trione, a compound characterized by its pyrimidine structure, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a derivative of pyrimidine with the molecular formula and a CID of 96994 in PubChem . The compound's structure features a trione group that contributes to its reactivity and biological interactions.

Pharmacological Activities

The biological activity of dihydropyrimidine derivatives is extensive, encompassing various therapeutic areas:

- Antimicrobial Activity : Dihydropyrimidines have demonstrated significant in vitro activity against a range of pathogens. For instance, studies have shown that certain derivatives exhibit potent antibacterial effects against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective doses .

- Antitumor Effects : Research indicates that dihydropyrimidine derivatives can inhibit tumor cell proliferation. Specifically, compounds containing the dihydropyrimidine core have been evaluated for their anticancer potential in various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

- Cardioprotective Properties : Recent studies have highlighted the cardioprotective effects of dihydropyrimidine derivatives in models of myocardial ischemia/reperfusion injury. These compounds have been shown to reduce oxidative stress and inflammation by modulating pathways involving Nrf2 and NLRP3 inflammasome activation .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Many dihydropyrimidines act as inhibitors of key enzymes involved in cellular processes. For example, certain derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Modulation of Signaling Pathways : These compounds can influence various signaling pathways associated with inflammation and cell survival. The ability to modulate pathways such as NF-kB and MAPK contributes to their anti-inflammatory and anticancer effects .

Case Studies

- Antimicrobial Evaluation : A study investigated the antibacterial activity of synthesized dihydropyrimidine derivatives against standard strains. The results indicated that several compounds exhibited significant zones of inhibition compared to control antibiotics, demonstrating their potential as new antimicrobial agents .

- Anticancer Activity Assessment : In vitro assays on human cancer cell lines revealed that specific dihydropyrimidines induced apoptosis through caspase activation, highlighting their potential as chemotherapeutic agents. The study emphasized structure-activity relationships (SAR) that could guide future drug design .

- Cardioprotective Study : In a rat model of myocardial ischemia/reperfusion injury, treatment with a dihydropyrimidine derivative resulted in reduced infarct size and improved cardiac function metrics compared to untreated controls. This underscores the compound's potential in cardiovascular therapeutics .

Data Summary

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Dihydropyrimidine-2,4,5(3H)-trione in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, chemical-resistant suits, and respiratory protection (e.g., NIOSH-approved P95 respirators for particulates). Inspect gloves before use and dispose of them properly .

- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Avoid draining into water systems .

- Storage : Stable under recommended conditions (>300°C decomposition point), but avoid incompatible materials (exact incompatibilities unspecified) .

Q. How can this compound be synthesized, and what are its key spectroscopic identifiers?

- Methodological Answer :

- Synthetic Routes : Common methods include Biginelli-like condensations (e.g., solvent-free protocols with Dowex or triphenylphosphine catalysts) . Derivatives are synthesized via cyclization of intermediates like N-carbamoyl-2-cyano-3-(2,4-dihydroxyphenyl)acrylamide, though regioselectivity challenges may arise .

- Spectroscopic Data :

| Technique | Key Peaks | Example (Derivative) |

|---|---|---|

| δ 3.81 (m, 4H, propyl), 1.61 (m, 4H) for 1,3-dipropyl derivatives | ||

| δ 164.7 (C=O), 151.5 (aromatic carbons) | ||

| IR | Absence of cyano (~2200 cm) post-cyclization |

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection for purity assessment (e.g., Fluorouracil-related impurities require ≤0.1% thresholds) .

- Elemental Analysis : Confirm stoichiometry (e.g., CHNO: Calc. C 56.59%, Found 56.30%) .

Advanced Research Questions

Q. How can synthetic challenges in cyclizing this compound intermediates be resolved?

- Methodological Answer :

- Optimization Strategies :

Solvent Selection : Replace dimethylformamide (DMF) with acetic anhydride for higher yields (e.g., 21% yield at 100°C for 2 hours) .

Catalyst Screening : Test Lewis acids (e.g., TPAB for indeno-benzofuran derivatives) to improve regioselectivity .

- Failure Analysis : Failed cyclizations (e.g., intermediate 6 to 8 ) may require alternative protecting groups or microwave-assisted heating .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- Methodological Answer :

- Alkyl Substitution : 1,3-Dicyclohexyl derivatives show higher potency (EC = 2.97 μM) against mutant SOD1 aggregation vs. dipropyl analogs (EC = 7.68 μM) .

- Heterocyclic Fusion : Pyridopyrimidine triones (e.g., pyrido[2,3-d]pyrimidine-2,4,7-trione) exhibit improved bioavailability (Abbott Score = 0.55) via reduced rotatable bonds (≤2) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Docking Studies : Use AutoDock Vina to simulate binding with targets (e.g., SOD1) and correlate with experimental EC values .

- Synthetic Accessibility Scores : Prioritize derivatives with scores ≤3 (scale 1–10) for feasible synthesis .

Contradictions and Data Gaps

- Thermal Stability : While decomposition occurs >300°C , conflicting reports lack data on intermediates’ stability under reflux conditions .

- Aqueous Solubility : No empirical data available; computational predictions (e.g., logP = 3.17) suggest hydrophobicity .

Key Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。